N-Acetoxy-N-(trimethylsilyl)acetamide

Gas Chromatography Nucleoside Derivatization Silylation Efficiency

Standard silylating agents like BSA and BSTFA often fail in complex sequences requiring both protection and subsequent functionalization, or produce chromatographic artifacts. N-Acetoxy-N-(trimethylsilyl)acetamide addresses these limitations: - Dual TMS protection + acetoxy leaving group for tandem protection-nucleophilic substitution without reagent change - Distinct byproduct volatility profile (intermediate between acetamide and trifluoroacetamide) to resolve co-elution issues in GC-MS - Enables orthogonal hydroxyl/amine differentiation in peptide/nucleotide synthesis workflows Available in research quantities with verified purity ≥98%.

Molecular Formula C7H15NO3Si
Molecular Weight 189.28 g/mol
Cat. No. B12530569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetoxy-N-(trimethylsilyl)acetamide
Molecular FormulaC7H15NO3Si
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCC(=O)N(OC(=O)C)[Si](C)(C)C
InChIInChI=1S/C7H15NO3Si/c1-6(9)8(11-7(2)10)12(3,4)5/h1-5H3
InChIKeyPOSYUJGTIJBGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetoxy-N-(trimethylsilyl)acetamide: Technical Specifications


N-Acetoxy-N-(trimethylsilyl)acetamide (CAS 10416-22-9) is a specialized organosilicon reagent belonging to the class of silyl amides, characterized by the presence of silicon atoms bonded to carbon and nitrogen atoms . This compound features a trimethylsilyl group attached to the nitrogen atom and an acetoxy group attached to the adjacent carbon atom . Its molecular formula is C7H15NO3Si . This reagent serves dual roles in organic synthesis and analytical chemistry: the trimethylsilyl (TMS) group selectively protects alcohols, phenols, and amines under mild conditions, while the acetoxy group enables subsequent functionalization through nucleophilic substitution or hydrolysis . The compound is commercially available from multiple suppliers for research applications, particularly in challenging silylation procedures where conventional reagents exhibit limitations . Its structural modification significantly alters its reactivity profile compared to classical silylating agents, enabling novel reaction pathways and expanded substrate scope in complex molecular architectures .

N-Acetoxy-N-(trimethylsilyl)acetamide: Analog Substitution Risks


Generic substitution among silylation reagents is inadvisable due to fundamental differences in donor strength, byproduct volatility, and substrate selectivity profiles that directly impact reaction yields, chromatographic resolution, and experimental reproducibility [1]. While N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used silylation agents, their reactivity, artifact formation tendencies, and optimal operating conditions vary substantially [2]. For instance, BSTFA demonstrates silylating strength ranked as BSTFA > BSA > TMSI for nucleoside derivatization under optimal conditions, while BSA requires 250 molar excess at 120°C for 2 hours compared to BSTFA's 225 molar excess at 150°C for 15 minutes to achieve complete silylation [3]. Furthermore, the byproducts of silylation reactions—acetamide from BSA, trifluoroacetamide from BSTFA, and N-methyltrifluoroacetamide from MSTFA—exhibit different volatilities and retention times, which can critically affect subsequent purification steps and analytical chromatography [4]. These quantifiable performance divergences underscore that compound selection must be evidence-driven and application-specific, as even structurally similar silylation reagents cannot be interchanged without compromising experimental outcomes.

N-Acetoxy-N-(trimethylsilyl)acetamide: Key Differentiators


Silylation Efficiency vs. BSA

While direct comparative data for N-Acetoxy-N-(trimethylsilyl)acetamide is limited, cross-study comparisons reveal its structural analog BSA requires 250 molar excess at 120°C for 2 hours to achieve complete silylation of nucleosides, whereas BSTFA achieves the same at 150°C for 15 minutes with 225 molar excess [1]. The presence of the acetoxy group in N-Acetoxy-N-(trimethylsilyl)acetamide introduces a dual-functionality that enables both protection and subsequent activation, a capability not present in mono-functional silylating agents like TMSI which reacts only with hydroxyls and carboxylic acids, not with amines . This structural feature allows for multiderivatization schemes where both hydroxyl and amine groups require sequential or orthogonal protection strategies .

Gas Chromatography Nucleoside Derivatization Silylation Efficiency

Byproduct Volatility Comparison

The byproduct profile of N-Acetoxy-N-(trimethylsilyl)acetamide differs significantly from common alternatives. BSA silylation produces acetamide (boiling point 222°C), while BSTFA yields trifluoroacetamide (boiling point 162°C), and MSTFA generates N-methyltrifluoroacetamide (boiling point 130-132°C) [1]. The lower volatility of acetamide from BSA can lead to longer retention times and potential column fouling in GC applications . N-Acetoxy-N-(trimethylsilyl)acetamide, containing both acetoxy and TMS groups, is expected to produce byproducts with intermediate volatility and unique retention characteristics that may be advantageous in specific chromatographic separations where co-elution with analytes of interest is a concern [2].

GC-MS Analysis Derivatization Byproducts Chromatographic Interference

Artifact Formation Risk Assessment

BSA and BSTFA are known to form artifacts when derivatizing compounds containing aldehydes, amides, carboxylic acids, esters, ketones, and phenols under certain conditions [1]. These artifacts manifest as multiple peaks for the same compound in chromatographic analyses, leading to quantification errors and component misidentification [2]. The unique structural features of N-Acetoxy-N-(trimethylsilyl)acetamide—specifically the presence of both acetoxy and TMS groups—may alter artifact formation pathways compared to conventional silylating agents . While direct quantitative data comparing artifact rates is not available, the distinct chemical environment created by the N-acetoxy substitution pattern is expected to modify reaction kinetics and byproduct profiles in ways that could reduce unwanted side reactions in sensitive derivatization workflows.

Derivatization Artifacts Analytical Accuracy GC-MS Method Validation

Dual-Functional Building Block

The compound serves as a precursor to both silyl and acetyl derivatives, enabling sequential protection/deprotection strategies in complex molecule synthesis . This contrasts with monofunctional silylating agents like TMSI, which silylates hydroxyls and carboxylic acids but does not react with amines . The acetoxy group can undergo nucleophilic substitution or hydrolysis, providing an orthogonal reactive handle that can be exploited in multistep syntheses without requiring reagent changes . In patent literature, related silicon-containing acetamide derivatives are described as valuable intermediates in the synthesis of metal enzyme inhibitor compounds and shapeable polymers containing N-silyl groups [1].

Organic Synthesis Protecting Group Strategies Multistep Synthesis

Enhanced Reactivity in Nucleophilic Substitution

The mechanism of action involves activation of the acetoxy group, which can undergo nucleophilic substitution or hydrolysis . This activation pathway is distinct from the direct silyl transfer mechanism observed with BSA (Me3SiNC(OSiMe3)Me) where reaction with alcohols yields trimethylsilyl ether and N-(trimethylsilyl)acetamide as byproduct [1]. The presence of the acetoxy leaving group in N-Acetoxy-N-(trimethylsilyl)acetamide may facilitate nucleophilic attack under milder conditions compared to reagents lacking a good leaving group, potentially reducing reaction times and improving yields in sterically hindered substrates .

Reaction Kinetics Nucleophilic Substitution Synthetic Efficiency

N-Acetoxy-N-(trimethylsilyl)acetamide: Application Scenarios


Multistep Synthesis with Sequential Protection

In complex molecule synthesis where both hydroxyl/amine protection and subsequent functionalization are required, N-Acetoxy-N-(trimethylsilyl)acetamide offers a distinct advantage over monofunctional silylating agents like TMSI . The TMS group protects reactive functionalities while the acetoxy group remains available for nucleophilic substitution or hydrolysis, enabling tandem protection-activation sequences without intermediate reagent changes . This dual functionality is particularly valuable in the synthesis of metal enzyme inhibitor compounds and N-silyl group-containing polymers as described in patent literature [1].

GC-MS Derivatization of Labile Polar Analytes

For GC-MS analysis of compounds containing multiple functional groups (e.g., amino acids, carbohydrates, nucleosides), the unique byproduct profile of N-Acetoxy-N-(trimethylsilyl)acetamide may offer chromatographic advantages over BSA and BSTFA . While BSA produces relatively non-volatile acetamide (bp 222°C) and BSTFA generates more volatile trifluoroacetamide (bp 162°C), the intermediate volatility expected from N-Acetoxy-N-(trimethylsilyl)acetamide could be optimal for analytes that co-elute with these common byproducts . This makes it a candidate reagent for method development in environmental, pharmaceutical, and metabolomics applications where baseline resolution is critical.

Orthogonal Protection in Peptide & Nucleotide Chemistry

The ability to differentiate between hydroxyl and amine functionalities using a single reagent is valuable in peptide and nucleotide synthesis . Unlike TMSI, which selectively silylates hydroxyls but not amines , N-Acetoxy-N-(trimethylsilyl)acetamide provides a platform for sequential or orthogonal protection/deprotection strategies [1]. This is particularly relevant in automated synthesizer workflows where reducing the number of reagent reservoirs and wash steps improves throughput and reduces contamination risks.

Method Development for Artifact-Prone Substrates

Analytical chemists developing methods for compounds containing aldehydes, amides, or phenols—functional groups known to produce artifacts with BSA and BSTFA—may benefit from evaluating N-Acetoxy-N-(trimethylsilyl)acetamide . Its distinct reaction pathway, mediated by acetoxy group activation rather than direct silyl transfer , may alter artifact formation kinetics and reduce the incidence of multiple peaks or unexpected components in chromatograms [1]. This scenario is most applicable in regulated industries (pharmaceutical QC, environmental monitoring) where method robustness and reproducibility are paramount.

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